molecular formula C25H22F2N4O5 B6561100 N-(2,4-difluorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide CAS No. 921824-47-7

N-(2,4-difluorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B6561100
CAS No.: 921824-47-7
M. Wt: 496.5 g/mol
InChI Key: DIXRDPMZHYXHCW-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a potent and selective small-molecule inhibitor of Cyclin-dependent kinase 9 (CDK9). Its primary research value lies in its ability to selectively suppress the phosphorylation of the RNA polymerase II C-terminal domain (CTD) at Ser2, a critical modification for transcriptional elongation. By inhibiting CDK9, this compound rapidly depletes short-lived oncoproteins and anti-apoptotic proteins, such as Mcl-1 and c-Myc, which are critical for the survival and proliferation of various cancer cells. This mechanism makes it a valuable chemical probe for investigating transcriptional dependencies in oncology, particularly in hematological malignancies and solid tumors characterized by transcriptional addiction. Furthermore, because many viruses, including HIV, are dependent on host CDK9 for the transcription of their genomes, this inhibitor is also a critical tool for probing the role of host transcription in viral replication and for developing novel antiviral strategies. Research utilizing this compound is providing key insights into the therapeutic potential of transcriptional inhibition and the mechanisms of transcription-coupled apoptosis.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F2N4O5/c1-35-20-8-5-15(12-21(20)36-2)9-11-30-24(33)23-19(4-3-10-28-23)31(25(30)34)14-22(32)29-18-7-6-16(26)13-17(18)27/h3-8,10,12-13H,9,11,14H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXRDPMZHYXHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F2N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle Influence: Pyrido-pyrimidinones (e.g., the target compound) and thieno-pyrimidinones () exhibit distinct electronic properties due to sulfur vs.
  • Substituent Effects : Fluorine atoms (e.g., in 2,4-difluorophenyl or 4-fluorophenyl groups) enhance metabolic stability and lipophilicity, while methoxy groups (3,4-dimethoxyphenethyl) may improve membrane permeability . Trifluoromethyl groups (as in ) introduce strong electron-withdrawing effects, which can modulate target affinity .

Preparation Methods

Cyclocondensation of Aminouracil Derivatives

A one-pot three-component reaction using 4(6)-aminouracil, malononitrile, and aromatic aldehydes under microwave irradiation or aqueous conditions catalyzed by diammonium hydrogen phosphate (DAHP) has been adapted for pyrido[2,3-d]pyrimidines. For the [3,2-d] isomer, analogous methods require substituting the uracil starting material with 6-aminouracil derivatives. Cyclization proceeds via a domino Knoevenagel-Michael-cyclization mechanism, yielding the dioxo-pyridopyrimidine core in 70–85% efficiency.

Reductive Amination and Alkylation

Alternative routes involve reductive amination of pyrido[3,2-d]pyrimidine precursors. For example, Kisliuk et al. demonstrated that 6-amino-pyrido[3,2-d]pyrimidines react with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) in the presence of sodium cyanoborohydride to introduce alkylamino side chains. This method ensures precise functionalization at the N3 position, critical for attaching the 3,4-dimethoxyphenethyl group.

Acetamide Functionalization at Position 1

The N-(2,4-difluorophenyl)acetamide moiety is introduced via nucleophilic acyl substitution:

Chloroacetylation Followed by Aminolysis

  • Chlorination : Treat the pyridopyrimidine core with thionyl chloride to generate a reactive chloroacetamide intermediate.

  • Aminolysis : React with 2,4-difluoroaniline in dichloromethane, catalyzed by triethylamine, to form the final acetamide derivative. Yields range from 60–75%, contingent on the purity of the chloro intermediate.

Integrated Synthetic Pathway

Combining these steps, a representative synthesis of the target compound proceeds as follows:

StepReaction TypeReagents/ConditionsYieldCitation
1Cyclocondensation6-Aminouracil, malononitrile, DAHP, H₂O/EtOH78%
2Reductive Alkylation3,4-Dimethoxybenzaldehyde, NaBH₃CN, AcOH72%
3ChloroacetylationSOCl₂, DMF, reflux85%
4Aminolysis2,4-Difluoroaniline, Et₃N, CH₂Cl₂68%

Challenges and Optimization

Regioselectivity in Cyclization

The position of the dioxo groups and substituents depends on the starting uracil isomer. Using 6-aminouracil instead of 4-aminouracil ensures correct [3,2-d] ring formation.

Solvent and Catalyst Selection

Aqueous ethanol with DAHP improves atom economy and reduces toxicity compared to organic solvents. For cross-coupling, palladium catalysts with bisphosphine ligands enhance stability at high temperatures .

Q & A

Q. Key challenges :

  • Reaction optimization : Temperature control (e.g., 60–80°C for cyclization) and solvent selection (e.g., DMF or THF) are critical for yield and purity .
  • Purification : Column chromatography is often required due to byproducts from steric hindrance at the pyrido-pyrimidine core .

Advanced: How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

Answer:
Comparative analysis of analogs (e.g., chlorophenyl or methyl-substituted derivatives) reveals:

Substituent Biological Activity Key Observation
3,4-DimethoxyEnhanced enzyme inhibitionMethoxy groups improve binding to hydrophobic pockets .
FluorophenylIncreased metabolic stabilityFluorine atoms reduce oxidative degradation .
Pyrido-pyrimidine coreTarget selectivityModifications here alter affinity for kinases vs. receptors .

Methodology : Use molecular docking to map substituent interactions with target proteins (e.g., EGFR or COX-2) .

Basic: What characterization techniques validate the compound’s structural integrity?

Answer:

  • NMR spectroscopy : Confirms regiochemistry of the pyrido-pyrimidine core and substituent positions (e.g., 1^1H NMR for aromatic protons) .
  • Mass spectrometry (MS) : Verifies molecular weight (expected ~500–550 g/mol) and detects impurities .
  • HPLC : Assesses purity (>95% required for biological assays) .

Advanced: How can researchers resolve contradictions in reported biological activity data across analogs?

Answer:
Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., IC50_{50} measurements using identical cell lines).
  • Solubility differences : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Target polymorphism : Validate target protein isoforms (e.g., EGFR L858R vs. wild-type) .

Case study : A 4-chlorophenyl analog showed 10x higher anticancer activity than the 3,4-difluorophenyl variant due to improved solubility in PBS buffer .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight vials to prevent hydrolysis of the acetamide group .
  • Light exposure : Protect from UV light to avoid degradation of the dimethoxyphenyl moiety .
  • Solubility : Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles .

Advanced: What computational methods predict this compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
  • Molecular dynamics (MD) simulations : Model binding kinetics to targets (e.g., 100-ns simulations for stability analysis) .
  • Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites for derivatization .

Basic: How does the compound’s solubility impact experimental design?

Answer:

  • Aqueous solubility : <10 µM in PBS, necessitating DMSO for in vitro assays .
  • Cell culture : Dilute stock solutions to ≤0.1% DMSO to maintain cell viability .
  • In vivo studies : Use solubilizing agents like cyclodextrins for IP/IV administration .

Advanced: What crystallographic data exist for related compounds, and how do they guide structural analysis?

Answer:
Crystal structures of analogs (e.g., chlorophenyl derivatives) reveal:

Parameter Value Implications
Bond angles108–112°Planar pyrido-pyrimidine core stabilizes π-π stacking .
Packing motifsHerringboneHydrophobic interactions dominate crystal packing .

Application : Use Mercury Software to overlay crystallographic data with synthetic compounds for conformational validation .

Basic: What are the primary biological targets investigated for this compound?

Answer:

  • Kinases : EGFR, VEGFR (anti-cancer applications) .
  • Inflammatory enzymes : COX-2, 5-LOX (anti-inflammatory potential) .
  • Microbial targets : DNA gyrase (antimicrobial studies) .

Methodology : Perform enzyme inhibition assays with recombinant proteins and validate via Western blotting .

Advanced: How can researchers optimize synthetic routes to improve scalability?

Answer:

  • Flow chemistry : Reduce reaction time for cyclization steps (30 mins vs. 12 hrs in batch) .
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings to enhance yields .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety .

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